molecular formula C20H21ClN2O3 B6570033 2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 923220-35-3

2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No.: B6570033
CAS No.: 923220-35-3
M. Wt: 372.8 g/mol
InChI Key: LWCULIJYEDNZHN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a synthetic acetamide derivative featuring a tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and a 4-chlorophenoxyacetamide moiety at the 7-position. This compound shares structural motifs with bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-2-20(25)23-11-3-4-14-5-8-16(12-18(14)23)22-19(24)13-26-17-9-6-15(21)7-10-17/h5-10,12H,2-4,11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCULIJYEDNZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Structural Features Biological Activity/Application Physicochemical Properties Key References
2-(4-Chlorophenoxy)-N-(1-propanoyl-THQ-7-yl)acetamide - 1-Propanoyl-THQ scaffold
- 4-Chlorophenoxyacetamide side chain
Not explicitly reported (inferred enzyme/receptor modulation) High lipophilicity (Cl, phenoxy groups)
L763-0059 (N-(1-acetyl-THQ-7-yl)-2-(4-chlorophenyl)acetamide) - 1-Acetyl-THQ scaffold
- 4-Chlorophenylacetamide side chain
Screening compound for drug discovery Moderate solubility (phenyl vs. phenoxy)
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)acetamide - Dichlorophenyl group
- Pyrazolone ring
Antibacterial/antifungal (structural analog of penicillin) Planar amide conformation, hydrogen bonding
2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7) - 4-Chloro-2-methylphenoxy
- Triazole ring
Synthetic auxin agonist (plant growth regulation) Polar functional groups enhance solubility
2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethyl)azetidin-3-yl)methyl)acetamide - Azetidine ring
- Dual 4-chlorophenoxy groups
ATF4 inhibitor (cancer therapy) High molecular weight, rigid conformation

Key Comparison Points:

Structural Variations and Bioactivity: The tetrahydroquinoline (THQ) core in the target compound differentiates it from simpler phenyl or pyrazolone-based analogs (e.g., WH7, ). This scaffold may enhance binding to hydrophobic pockets in target proteins compared to less rigid structures. The 4-chlorophenoxy group replaces the 4-chlorophenyl moiety in L763-0059 .

Therapeutic Potential: The patent in highlights structurally related 4-chlorophenoxy acetamides as ATF4 inhibitors for cancer, suggesting a plausible mechanism for the target compound . In contrast, WH7 () is designed as an auxin agonist, indicating divergent applications despite shared chlorophenoxy motifs .

Conformational and Crystallographic Insights :

  • demonstrates that N-substituted acetamides with dichlorophenyl groups exhibit varied dihedral angles between aromatic rings, influencing molecular packing and hydrogen bonding . Similar conformational flexibility in the target compound’s THQ core could affect its pharmacokinetic properties.

Synthetic Accessibility: The synthesis of acetamide derivatives typically involves coupling chlorinated carboxylic acids with amines via carbodiimide-mediated reactions (e.g., EDC/HCl in ) . The target compound’s propanoyl-THQ moiety may require additional steps for cyclization and acylation compared to simpler analogs.

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